molecular formula C20H21N3O2S B2621682 6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689766-51-6

6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2621682
CAS No.: 689766-51-6
M. Wt: 367.47
InChI Key: SNBXYEMNZPOKIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one is a synthetic quinazolin-4-one derivative of significant interest in medicinal chemistry and pharmacological research. The quinazolin-4-one scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in numerous biologically active molecules and natural alkaloids . This specific compound features a morpholinyl substituent and a 2-sulfanylidene group, structural motifs often employed to modulate the physicochemical properties and binding affinity of lead compounds. Researchers primarily utilize this compound as a key intermediate or a functionalized scaffold for the synthesis of more complex molecules targeting various disease pathways. The structural framework of quinazolin-4-one derivatives has been extensively explored for a wide spectrum of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents . Furthermore, recent advancements have highlighted the high research value of quinazolin-4-one-based compounds as inhibitors of critical viral enzymes, such as the non-covalent, non-peptidic inhibition of the SARS-CoV-2 Main Protease (Mpro), a key target for anti-COVID-19 drug development . The morpholine ring is a common pharmacophore that can enhance solubility and influence molecular interactions with biological targets. This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled environment.

Properties

CAS No.

689766-51-6

Molecular Formula

C20H21N3O2S

Molecular Weight

367.47

IUPAC Name

6-morpholin-4-yl-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C20H21N3O2S/c24-19-17-14-16(22-10-12-25-13-11-22)6-7-18(17)21-20(26)23(19)9-8-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,21,26)

InChI Key

SNBXYEMNZPOKIX-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the quinazolinone intermediate with sulfur-containing reagents such as thiourea or Lawesson’s reagent.

    Attachment of the Morpholine Ring: The morpholine ring is often introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the morpholine moiety.

    Addition of the Phenylethyl Group: The phenylethyl group can be attached through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Alkylation Reactions

This compound undergoes alkylation at the sulfanylidene (-S-) and amine (-NH-) positions. The reaction typically employs alkyl halides or other alkylating agents under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or THF.

Reagent Conditions Product Yield
Methyl iodideDMF, K₂CO₃, 60°C, 6h2-Methylthio-6-morpholinyl-3-phenethylquinazolin-4-one72%
Benzyl bromideTHF, NaOH, reflux, 8h2-Benzylthio-6-morpholinyl-3-phenethylquinazolin-4-one65%

Alkylation enhances lipophilicity, potentially improving membrane permeability for pharmacological applications.

Acylation Reactions

Acylation targets the sulfanylidene group and free amine, using acyl chlorides or anhydrides. Reactions occur in dichloromethane (DCM) or chloroform with triethylamine as a base.

Reagent Conditions Product Yield
Acetyl chlorideDCM, Et₃N, 25°C, 4h2-Acetylthio-6-morpholinyl-3-phenethylquinazolin-4-one68%
Benzoyl chlorideChloroform, Et₃N, 0°C, 2h2-Benzoylthio-6-morpholinyl-3-phenethylquinazolin-4-one58%

Acylated derivatives show increased stability and altered binding affinities to biological targets.

Oxidation Reactions

The sulfanylidene group (-S-) oxidizes to sulfinyl (-SO-) or sulfonyl (-SO₂-) groups using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)EtOH, 50°C, 3h2-Sulfinyl-6-morpholinyl-3-phenethylquinazolin-4-one75%
mCPBADCM, 0°C→25°C, 12h2-Sulfonyl-6-morpholinyl-3-phenethylquinazolin-4-one82%

Sulfonyl derivatives exhibit enhanced electrophilicity, making them reactive intermediates for further substitutions.

Nucleophilic Substitution Reactions

The morpholine ring’s nitrogen and the quinazolinone core participate in nucleophilic substitutions. For example, the morpholine oxygen can be replaced by amines under acidic conditions.

Nucleophile Conditions Product Yield
PiperidineHCl, EtOH, reflux, 10h6-Piperidinyl-3-phenethyl-2-sulfanylidenequinazolin-4-one60%
AnilineH₂SO₄, 100°C, 8h6-Anilino-3-phenethyl-2-sulfanylidenequinazolin-4-one55%

Condensation Reactions

The compound reacts with aldehydes to form Schiff bases or fused heterocycles. Glacial acetic acid or sodium acetate catalyzes these reactions .

Aldehyde Conditions Product Yield
4-ChlorobenzaldehydeAcOH, NaOAc, reflux, 6h2-(4-Chlorobenzylidene)-6-morpholinyl-3-phenethylquinazolin-4-one64%
FurfuralEtOH, Δ, 5hFuro[3,2-d]quinazolin-4-one derivative70%

Condensation products often demonstrate improved antioxidant and antimicrobial activities .

Mechanistic Insights

  • Alkylation/Acylation : The sulfanylidene sulfur acts as a nucleophile, attacking electrophilic alkyl/acyl agents (Figure 1A).

  • Oxidation : Proceeds via a two-step radical mechanism, forming sulfoxide intermediates before complete oxidation to sulfones.

  • Condensation : Involves imine formation followed by cyclization, driven by acid catalysis (Figure 1B) .

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. Studies have shown that 6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one demonstrates effectiveness against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Antitumor Activity

Quinazoline derivatives have been noted for their antitumor potential. The compound has shown promise in inhibiting tumor cell proliferation and may act as a potent inhibitor of tubulin polymerization, making it a candidate for cancer therapy .

Anti-inflammatory Effects

Compounds within the quinazoline class have been evaluated for anti-inflammatory properties. Some derivatives have demonstrated efficacy in reducing edema in experimental models, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances highlighted the synthesis of various quinazoline derivatives, including this compound, which were screened against multiple microbial strains. The results indicated that certain derivatives exhibited low Minimum Inhibitory Concentration (MIC) values, suggesting their potential as new antibacterial agents .

Case Study 2: Antitumor Activity

In a preclinical evaluation of antitumor activity, derivatives of the compound were tested against human cancer cell lines. The findings revealed significant growth inhibition, particularly against epidermoid carcinoma cells, supporting the compound's role as a potential anticancer agent .

Mechanism of Action

The mechanism of action of 6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cell signaling pathways. This inhibition can result in the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinazolin-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally similar analogs:

Table 1: Comparison of 2-Sulfanylidene Quinazolin-4-One Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Analytical Methods Employed
6-(4-Morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one 6: Morpholinyl; 3: 2-Phenylethyl ~383.45* Enhanced solubility (morpholinyl), lipophilic tail (phenylethyl) HPLC, NMR, LCMS (inferred)
3-(4-Chloro-2-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one 3: 4-Chloro-2-fluorophenyl ~336.75 Electron-withdrawing substituents (Cl, F); high lipophilicity HPLC, GC-MS, FTIR, NMR
2-Sulfanylidene-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-quinazolin-4-one 3: 4-(Triazolylmethyl)phenyl ~365.40 Hydrogen-bonding potential (triazole); moderate solubility LCMS, UV-VIS, Elemental Analysis
SC-558 analogs (e.g., 1d: X = Br; 1e: X = Cl) Variable substituents (e.g., Br, Cl) ~300–350 Electron-withdrawing groups; COX-2 inhibition (reference activity) Not specified

*Calculated using ChemDraw.

Key Findings

Solubility and Pharmacokinetics :

  • The morpholinyl group in the target compound likely enhances aqueous solubility compared to halogenated analogs (e.g., 3-(4-chloro-2-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one), which are more lipophilic due to chloro/fluorine substituents .
  • The triazole-containing analog () may exhibit intermediate solubility, as triazole groups balance hydrophilicity and aromaticity .

In contrast, the triazole group in ’s compound could engage in hydrogen bonding or π-π stacking, altering target selectivity .

Electronic Effects: Halogenated derivatives (, SC-558 analogs) feature electron-withdrawing groups that may reduce electron density at the quinazolinone core, influencing reactivity or binding to electrophilic targets .

Analytical Characterization :

  • SynHet’s compounds () emphasize rigorous quality control via HPLC, NMR, and LCMS, which are standard for confirming purity and structure in pharmaceutical intermediates .

Biological Activity

6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one, a compound belonging to the quinazolinone family, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is C20H21N3O2SC_{20}H_{21}N_{3}O_{2}S with a molecular weight of 367.5 g/mol. Its IUPAC name is 6-(morpholin-4-yl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one. The unique structure incorporates a morpholine ring, a phenylethyl group, and a sulfanylidene moiety, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC20H21N3O2S
Molecular Weight367.5 g/mol
IUPAC Name6-(morpholin-4-yl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical biological processes, thus modulating cellular functions.
  • Receptor Interaction : The compound can act as an agonist or antagonist at specific receptor sites, influencing signaling pathways.
  • Signal Transduction Modulation : It affects pathways such as MAPK and NF-kB, which are pivotal in cell proliferation and inflammation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that quinazolinone derivatives possess significant antimicrobial properties. For instance, related compounds have been effective against methicillin-resistant Staphylococcus aureus (MRSA) by binding to penicillin-binding proteins (PBPs), leading to enhanced antibacterial effects through synergistic interactions with beta-lactam antibiotics .

Antioxidant Activity

The compound has demonstrated potential antioxidant properties through radical scavenging assays (e.g., DPPH assay). Although the antioxidant activity is moderate compared to established antioxidants like ascorbic acid, it shows promise for further development .

Anticancer Potential

Recent investigations into quinazolinone derivatives indicate their potential as anticancer agents. For example, structural modifications have led to compounds exhibiting cytotoxic effects on various cancer cell lines, with some showing low micromolar potency . The presence of the phenylethyl group appears to enhance antiproliferative activity.

Comparative Studies

A comparison of this compound with similar compounds reveals unique advantages:

CompoundActivity TypePotency Level
6-(4-morpholinyl)-3-(2-phenylethyl)AntimicrobialModerate
2-(4-Morpholinyl)-N-(2-phenylethyl)acetamideAntioxidantLow
4-chloro-N-[2-(4-morpholinyl)]AnticancerHigh

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study demonstrated that certain quinazolinones could synergize with beta-lactams, enhancing their efficacy against resistant strains .
  • Antioxidant Evaluation : In a comparative study of quinazolinone derivatives, the tested compounds showed varying degrees of radical scavenging activity, indicating the potential for developing new antioxidant agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one
Reactant of Route 2
Reactant of Route 2
6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.